2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Overview
Description
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is complex and not fully understood. However, it is known to act as a competitive inhibitor of HDACs and PDEs. By binding to the active site of these enzymes, it prevents them from carrying out their normal functions, leading to changes in gene expression and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol are diverse and depend on the specific enzymes and pathways that it inhibits. Some of the known effects include changes in gene expression, alterations in cell signaling pathways, and modulation of immune responses. It has also been shown to have anti-cancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol in lab experiments is its potency and selectivity as an enzyme inhibitor. This makes it a valuable tool for studying specific biochemical and physiological processes. However, its use is limited by its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research involving 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. Some of these include:
- Further studies to elucidate the precise mechanism of action of the compound
- Development of new analogs with improved potency and selectivity
- Exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders
- Investigation of its effects on other enzymes and signaling pathways.
In conclusion, 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a valuable tool for scientific research. Its potent and selective inhibition of certain enzymes makes it useful for studying various biochemical and physiological processes. While its use is limited by potential toxicity and the need for careful handling, there are many potential future directions for research involving this compound.
Scientific Research Applications
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has a wide range of scientific research applications. It is primarily used as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, while PDEs are involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting these enzymes, 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol can be used to study various biochemical and physiological processes.
properties
IUPAC Name |
2-[1-benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-16-11-21-18-25(14-15-26(21)17-20-7-2-1-3-8-20)19-22-9-6-13-27(22)23-10-4-5-12-24-23/h1-10,12-13,21,28H,11,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUFDPAZTCYKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CN2C3=CC=CC=N3)CCO)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-benzyl-4-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperazin-2-yl}ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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